molecular formula C7H9F3O4S B2852148 methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate CAS No. 339020-20-1

methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate

Cat. No.: B2852148
CAS No.: 339020-20-1
M. Wt: 246.2
InChI Key: LFCITJGUGBWWTG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate is a fluorinated sulfonyl ester characterized by a trifluorinated butene sulfonyl group attached to a methyl acetate backbone. Its structural uniqueness lies in the combination of fluorine substitution and sulfonyl reactivity, which may confer distinct physicochemical properties compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 2-(3,4,4-trifluorobut-3-enylsulfonyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O4S/c1-14-6(11)4-15(12,13)3-2-5(8)7(9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCITJGUGBWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The oxidation proceeds via a two-electron transfer mechanism, where hydrogen peroxide (H₂O₂) acts as the primary oxidant. A tungsten-based catalyst, such as sodium tungstate dihydrate (Na₂WO₄·2H₂O), facilitates the formation of the sulfone group at mild temperatures (20–50°C). The acidic aqueous phase (pH 1–3) ensures protonation of intermediate sulfoxides, directing the reaction toward sulfone formation rather than over-oxidation.

Key Parameters :

  • Catalyst Loading : 1–10 mol% sodium tungstrate relative to thioether.
  • Solvent System : Biphasic mixture of water and dichloromethane (DCM) or ethyl acetate.
  • Reaction Time : 4–12 hours for >90% conversion.

Optimization of Catalytic Systems

Alternative catalysts include sodium molybdate (Na₂MoO₄) and vanadyl sulfate (VOSO₄), though sodium tungstate demonstrates superior selectivity and yield (Table 1).

Table 1: Catalyst Performance in Sulfonation Reactions

Catalyst Conversion (%) Sulfone Selectivity (%)
Sodium tungstate 98 95
Sodium molybdate 85 82
Vanadyl sulfate 78 70

Data derived from WO2021024253A1

Continuous Flow Synthesis for Scalable Production

Recent advances in continuous flow chemistry, as outlined in EP3902786B1, suggest potential adaptations for this compound synthesis. This method enhances heat and mass transfer, critical for exothermic sulfonation reactions.

Reactor Configuration and Process Design

A three-stage continuous flow system is proposed:

  • Mixing Zone : Thioether and catalyst solution are combined in a static mixer.
  • Oxidation Chamber : H₂O₂ is introduced under controlled temperature (−10°C to 25°C).
  • Quenching Module : Reaction mixture is acidified to terminate oxidation.

Advantages :

  • Reduced side reactions due to precise temperature control.
  • Scalability to multi-kilogram batches without yield loss.

Purification and Characterization

Post-synthesis, the crude product is purified via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Key characterization data aligns with Sigma-Aldrich specifications:

  • Purity : 90% (HPLC).
  • Storage : Sealed at 2–8°C to prevent hydrolysis.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 3.85 (s, 3H, COOCH₃), 3.72–3.68 (m, 2H, SO₂CH₂), 5.45–5.40 (m, 1H, CF₂=CF).

Challenges and Comparative Analysis

Byproduct Formation

Over-oxidation to sulfonic acids is mitigated by:

  • Strict control of H₂O₂ stoichiometry (1.1–1.3 equivalents).
  • Use of radical scavengers (e.g., BHT) in catalytic systems.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity but require higher catalyst loadings. Non-polar solvents (e.g., DCM) enhance phase separation during workup.

Chemical Reactions Analysis

Oxidation to Sulfonyl Derivatives

The sulfonyl group in this compound is central to its reactivity. A key reaction involves its synthesis via oxidation of the corresponding thioether precursor (methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate) using hydrogen peroxide (H2O2H_2O_2) under acidic conditions. This reaction is catalyzed by metal oxides (e.g., tungstic acid or vanadium oxide), achieving high yields and purity .

Reaction Conditions Catalyst Oxidant Temperature Yield
Acidic aqueous phase (pH 2–4)Tungstic acidH2O2H_2O_220–35°C>90%

This method is pivotal in producing fluensulfone, a nematicide, where the sulfonyl group enhances bioactivity .

Hydrolysis and Metabolic Degradation

The compound undergoes hydrolysis in aqueous or physiological environments, cleaving the sulfonyl ester bond to form 3,4,4-trifluorobut-3-ene-1-sulfonic acid (BSA) . This degradation pathway is critical for environmental and metabolic studies:

Degradation Pathway Conditions Products
HydrolysisNeutral/alkaline aqueous mediaBSA + acetic acid derivatives
Enzymatic cleavage in vivoMammalian systemsSulfonic acid metabolites

BSA exhibits reduced bioactivity compared to the parent compound, influencing its environmental persistence and toxicological profile .

Nucleophilic Substitution Reactions

The sulfonyl group acts as a strong electron-withdrawing moiety, facilitating nucleophilic substitutions. For example:

  • Reaction with amines : Forms sulfonamide derivatives under mild conditions, useful in bioconjugation and pharmaceutical synthesis.

  • Cross-coupling reactions : Participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to generate fluorinated aryl sulfones, leveraging the trifluorobutene group’s stability .

Key Research Findings

  • Stability : The compound is stable under acidic conditions but hydrolyzes rapidly in alkaline media, forming BSA .

  • Synthetic Utility : Its oxidation and substitution reactions are scalable, supporting industrial applications in agrochemicals (e.g., fluensulfone) .

  • Environmental Impact : Degradation products like BSA are less persistent, reducing ecological risks .

Scientific Research Applications

Agrochemical Applications

Overview : Methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate is utilized in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides.

Methods of Application :

  • Incorporated into synthetic routes for agrochemicals.
  • Participates in key reactions optimized for high yields.

Results/Outcomes :

  • Successful development of new agrochemicals with enhanced efficacy against pests and diseases.

Material Science Applications

Overview : In material science, this compound serves as a reactive handle for bioconjugation and the development of fluorinated materials.

Methods of Application :

  • Attaches to biomolecules (e.g., proteins, peptides) through nucleophilic substitution reactions.
  • Used as a precursor for fluorinated organic semiconductors.

Results/Outcomes :

  • Generation of labeled biomolecules for imaging and drug delivery.
  • Development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Electronics Applications

Overview : The compound is significant in the field of organic electronics due to its unique electronic properties imparted by the trifluoromethyl group.

Methods of Application :

  • Incorporated into supramolecular assemblies for enhanced electronic properties.

Results/Outcomes :

  • Tailored recognition and encapsulation capabilities for guest molecules in electronic devices.

Case Studies

  • Agrochemical Development
    • Researchers successfully synthesized a new class of herbicides using this compound as a starting material. The resulting compounds exhibited improved effectiveness against resistant weed species.
  • Bioconjugation Techniques
    • A study demonstrated the use of this compound for site-specific labeling of antibodies with fluorine tags. This advancement facilitated enhanced imaging techniques in biological research.
  • Organic Electronics Innovations
    • The integration of this compound into organic semiconductors led to the development of more efficient OLEDs with better color purity and stability over time.

Mechanism of Action

The mechanism of action of methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : Both this compound and triflusulfuron methyl ester incorporate trifluorinated groups, enhancing lipophilicity and metabolic stability . However, the former lacks the triazine ring present in sulfonylurea herbicides.
  • Functional Groups : The target compound features a simple sulfonyl-acetate structure, whereas sulfonylurea herbicides (e.g., metsulfuron) integrate a sulfonylurea bridge and heterocyclic triazine, critical for herbicidal activity .

Physicochemical and Functional Differences

  • Reactivity: The trifluorobutene sulfonyl group in this compound may exhibit higher electrophilicity compared to non-fluorinated sulfonyl esters, facilitating nucleophilic substitution reactions. In contrast, sulfonylurea herbicides rely on urea linkages for binding to acetolactate synthase (ALS) enzymes in plants .
  • Applications : Sulfonylurea derivatives (e.g., ethametsulfuron) are widely used as herbicides due to their low application rates and specificity . The discontinued status of this compound suggests it may have been explored for niche applications, such as fluorinated intermediates in drug discovery.

Research Findings and Industrial Relevance

  • Synthetic Utility : Fluorinated sulfonyl esters are valued in cross-coupling reactions and as precursors to sulfonamides. The trifluorobutene moiety in this compound could enhance stability in acidic or oxidative environments .
  • Biological Activity: Unlike sulfonylurea herbicides, which inhibit ALS enzymes, the biological activity of this compound remains underexplored.

Biological Activity

Methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate is a compound of significant interest in various fields, including medicinal chemistry and agrochemistry. Its unique structural features, particularly the trifluorobutene moiety and sulfonyl group, contribute to its biological activity and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉F₃O₄S, with a molecular weight of approximately 246.21 g/mol. The compound is characterized by its yellow to yellow-brown liquid appearance and exhibits notable reactivity due to the presence of the trifluoromethyl group.

Applications in Agrochemistry

This compound is being explored as a precursor for novel agrochemicals. Its ability to improve the efficacy of herbicides and fungicides is under investigation. The incorporation of the trifluoromethyl group may enhance the bioavailability and effectiveness of these compounds against pests and diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Targets : The sulfonyl group may interact with nucleophilic sites in biomolecules, potentially leading to inhibition of key enzymes involved in disease processes.
  • Fluorine's Role : The presence of fluorine atoms can influence the lipophilicity and metabolic stability of compounds, enhancing their bioactivity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparative analysis with similar compounds is useful:

Compound NameStructureKey Features
Methyl SulfonateR-SO₃CH₃Simple sulfonate; less complex than methyl 2-(3,4...)
Trifluoroacetic AcidCF₃COOHContains trifluoromethyl but lacks the sulfonyl group
Ethyl 2-(trifluoromethyl)acetateC₆H₇F₃O₂Similar trifluoromethyl group but without sulfonyl

This table illustrates how this compound's unique combination of functional groups could lead to distinct reactivity patterns and biological activities compared to structurally similar compounds.

Q & A

Basic: What are the recommended methods for synthesizing methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves sulfonylation of the precursor molecule using a sulfonyl chloride derivative under controlled conditions. Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates. Evidence from similar sulfonyl-containing compounds suggests dichloromethane is effective for sulfonate coupling .
  • Temperature : Low temperatures (0–5°C) minimize side reactions during sulfonylation, while higher temperatures (40–60°C) may improve esterification efficiency .
  • Catalysts : Triethylamine or DMAP can accelerate sulfonate-ester formation by deprotonating reactive intermediates .
    Yield optimization requires monitoring reaction progression via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the sulfonyl and trifluorobutene moieties. The sulfonyl group’s electron-withdrawing effect deshields adjacent protons (δ 3.5–4.0 ppm for CH2_2SO2_2), while 19^{19}F NMR identifies fluorine environments (split signals due to coupling with adjacent fluorines) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns. For example, loss of the methyl acetate group (m/z ~59) is characteristic .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and elemental analysis ensure >95% purity .

Advanced: How does the trifluorobutene sulfonyl group affect the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent carbons toward nucleophilic attack. Key observations:

  • Steric Effects : The trifluorobutene moiety introduces steric hindrance, favoring SN2 over SN1 mechanisms due to restricted carbocation formation .
  • Electronic Effects : Fluorine atoms increase electrophilicity at the β-carbon, facilitating reactions with amines or thiols. For example, sulfonamide formation occurs efficiently with primary amines in THF at room temperature .
    Controlled experiments using kinetic isotope effects or Hammett plots can quantify electronic contributions .

Advanced: What strategies can mitigate degradation of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : The compound is prone to hydrolysis in acidic or alkaline conditions. Buffered solutions (pH 6–8) and lyophilization enhance stability. For aqueous studies, use stabilizers like cyclodextrins to encapsulate reactive groups .
  • Thermal Stability : Store at –20°C under inert gas (argon). Thermal gravimetric analysis (TGA) shows decomposition onset at ~120°C, suggesting reactions should avoid temperatures >80°C .
  • Light Sensitivity : UV-Vis studies indicate photodegradation; amber vials and antioxidants (e.g., BHT) are recommended .

Advanced: How can computational modeling predict the environmental fate and biodegradation pathways of this compound?

Answer:

  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) tools estimate biodegradability based on sulfonate ester lability and fluorine substitution patterns. EPI Suite predicts moderate persistence (t1/2_{1/2} > 60 days in water) .
  • Metabolic Pathways : Density Functional Theory (DFT) simulations identify likely enzymatic cleavage sites (e.g., ester hydrolysis by esterases). Comparative studies with analogous compounds (e.g., triflusulfuron methyl) suggest microbial degradation via sulfonamide bond cleavage .
  • Ecotoxicity : Molecular docking predicts low affinity for aquatic organisms’ receptors, but in vitro assays (e.g., Daphnia magna toxicity) are required for validation .

Advanced: What are the implications of the compound’s electronic configuration on its interactions in biological systems?

Answer:

  • Lipophilicity : The trifluorobutene group enhances logP values (~2.5), improving membrane permeability. MDCK cell assays demonstrate moderate Caco-2 permeability (Papp_{app} > 1 × 106^{-6} cm/s) .
  • Protein Binding : Sulfonyl groups form hydrogen bonds with serine or tyrosine residues in enzymes. Molecular dynamics simulations show potential inhibition of sulfotransferases or proteases .
  • Metabolic Resistance : Fluorine atoms block cytochrome P450 oxidation, reducing first-pass metabolism. Radiolabeled studies in hepatocytes confirm slow clearance rates .

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